Methyl 5,6-diaminopicolinate dihydrochloride

Description

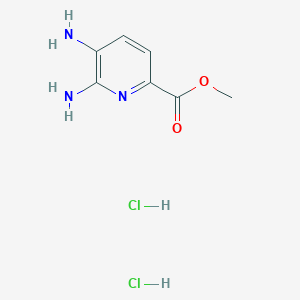

Methyl 5,6-diaminopicolinate dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at positions 5 and 6, a methyl ester group at position 2, and two hydrochloride counterions. This structure confers high polarity and water solubility, making it valuable in pharmaceutical synthesis, coordination chemistry, and as a precursor for bioactive molecules. The dihydrochloride salt enhances stability and solubility compared to its free base form, which is critical for applications in aqueous reaction systems.

Properties

Molecular Formula |

C7H11Cl2N3O2 |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

methyl 5,6-diaminopyridine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H |

InChI Key |

SPEKWRCDYDWYON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Esterification

- Methyl Picolinate Formation : Picolinic acid is esterified to form methyl picolinate, typically by refluxing picolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step protects the carboxylic acid group and facilitates further functionalization on the pyridine ring.

Amination of Chloropicolinate Derivatives

Chloropicolinate as Intermediate : The 5,6-dichloropicolinate methyl ester serves as a key intermediate. Chlorine atoms at the 5 and 6 positions are reactive sites for nucleophilic substitution by amines.

Nucleophilic Aromatic Substitution (SNAr) : Amination is achieved by treating 5,6-dichloropicolinate methyl ester with ammonia or other amine sources under controlled conditions (temperature, solvent, and time) to replace chlorine atoms with amino groups. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reaction Conditions : For example, a reaction mixture containing the dichloropicolinate methyl ester and excess ammonia is stirred at temperatures ranging from 50°C to 100°C for several hours to ensure complete substitution.

Formation of Dihydrochloride Salt

Salt Formation : After the amination step, the free base methyl 5,6-diaminopicolinate methyl ester is treated with hydrochloric acid to form the dihydrochloride salt. This step increases the compound's stability and water solubility.

Isolation and Purification : The dihydrochloride salt typically precipitates out upon acidification and can be isolated by filtration. Further purification is achieved by recrystallization from solvents such as ethanol or methanol.

Alternative Synthetic Routes

Direct Amination of Picolinic Acid Derivatives : Some methods involve direct amination of picolinic acid derivatives without prior esterification, followed by methylation of the carboxyl group.

Use of Protecting Groups : In complex syntheses, protecting groups may be employed to selectively functionalize the 5 and 6 positions without affecting other reactive sites.

| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Esterification of Picolinic Acid | Picolinic acid + Methanol + H2SO4 | Methanol | Reflux (~65°C) | 4-8 h | 80-90 | Acid-catalyzed esterification |

| 2. Chlorination (if needed) | Methyl picolinate + POCl3 or SOCl2 | None or inert solvent | 70-100°C | 2-4 h | 75-85 | To introduce chlorine at 5,6 positions |

| 3. Amination | 5,6-Dichloropicolinate methyl ester + NH3 (excess) | DMF or DMSO | 50-100°C | 6-24 h | 60-80 | Nucleophilic aromatic substitution |

| 4. Salt Formation | Free base + HCl (aq) | Water or ethanol | RT | 1-3 h | 90-95 | Formation of dihydrochloride salt |

| 5. Purification | Recrystallization | Ethanol or Methanol | RT to mild heating | Variable | - | Enhances purity |

NMR Spectroscopy : Proton (^1H) and Carbon (^13C) NMR confirm the substitution pattern on the pyridine ring and the presence of methyl ester groups. Amino protons appear as characteristic singlets or broad signals due to exchange with solvent.

Mass Spectrometry : Confirms molecular weight consistent with methyl 5,6-diaminopicolinate dihydrochloride.

Melting Point : The dihydrochloride salt typically exhibits a sharp melting point in the range of 200-220°C, indicating purity.

Elemental Analysis : Corresponds to the expected carbon, hydrogen, nitrogen, and chlorine content for the dihydrochloride salt.

Solubility : Enhanced water solubility due to the dihydrochloride form compared to the free base.

The preparation of this compound involves strategic esterification of picolinic acid, chlorination to introduce leaving groups, followed by nucleophilic aromatic substitution with ammonia to install amino groups at the 5 and 6 positions. Final acidification yields the dihydrochloride salt, which is isolated and purified by standard techniques. The synthetic route is supported by comprehensive analytical data confirming the structure and purity of the compound.

This synthesis pathway is well-documented in organic synthesis literature, with variations depending on starting materials and desired scale. The method balances efficiency, yield, and purity, making it suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-diaminopicolinate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more reduced derivatives such as amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5,6-diaminopicolinate dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,6-diaminopicolinate dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and derivatives are compared below based on substituent patterns, physicochemical properties, and similarity metrics derived from computational or experimental data.

Structural and Functional Similarities

A comparative analysis of analogs from reveals the following:

Key Observations:

Compounds with aminomethyl groups (e.g., CAS 13602-11-4) exhibit high similarity (0.97) but differ in amino group positioning, reducing their capacity for coordination chemistry compared to the target compound .

Salt Form and Solubility: Hydrochloride salts (e.g., CAS 13602-11-4) share enhanced aqueous solubility with the target compound, whereas non-ionic analogs (e.g., CAS 4491-33-2) are less polar and more suited to organic solvents .

Functional Group Impact :

- Formyl or ester groups (e.g., CAS 773140-43-5) introduce electrophilic sites absent in the target compound, altering reactivity in nucleophilic substitutions or condensations .

Biological Activity

Methyl 5,6-diaminopicolinate dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of two amino groups at the 5 and 6 positions. Its chemical structure can be represented as follows:

The compound exhibits high gastrointestinal absorption and good permeability across the blood-brain barrier (BBB), making it a promising candidate for neurological applications .

1. Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the S phase .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 9.71 |

| HCT-116 | 7.36 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in various in vitro models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of caspases and subsequent cell death.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the S phase, preventing DNA synthesis.

- Cytokine Inhibition : By modulating inflammatory pathways, it reduces the production of inflammatory mediators.

Case Studies

A notable case study involved the application of this compound in a xenograft model where mice were implanted with MCF-7 cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use in breast cancer .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Methyl 5,6-diaminopicolinate dihydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, stoichiometry of dihydrochloride salt formation) using retrosynthetic analysis tools. For example, AI-driven synthesis planning models (e.g., PubChem’s Template_relevance systems) can predict feasible routes by leveraging databases like Reaxys or PISTACHIO. Validate purity via HPLC with ion-pair chromatography (e.g., C18 columns, 0.1% trifluoroacetic acid mobile phase) and confirm salt stoichiometry via elemental analysis .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies using accelerated stability protocols (e.g., 40°C/75% RH for 3 months). Monitor degradation products via LC-MS and compare impurity profiles against pharmacopeial standards (e.g., EP impurity guidelines for dihydrochloride salts). Use pH-adjusted buffers (2.0–9.0) to assess hydrolysis susceptibility. Structural confirmation of degradation products requires tandem MS/MS and NMR (e.g., H, C-DEPT) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reactivity predictions for this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for competing reaction pathways (e.g., intramolecular cyclization vs. hydrolysis). Validate predictions with kinetic studies (e.g., Arrhenius plots from variable-temperature NMR). Cross-reference computational results with experimental data from high-throughput screening to identify outliers caused by solvent effects or counterion interactions .

Q. What strategies differentiate between intrinsic fluorescence quenching and aggregation-induced effects in spectroscopic studies of this compound?

- Methodological Answer : Perform time-resolved fluorescence anisotropy to distinguish dynamic quenching (e.g., solvent interactions) from static quenching (e.g., aggregate formation). Use dynamic light scattering (DLS) to confirm particle size changes under varying concentrations. Compare results with structurally analogous compounds (e.g., methyl picolinate derivatives) to isolate dihydrochloride-specific behavior .

Q. How can researchers reconcile contradictory data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Employ phase-solubility diagrams with incremental solvent blends (e.g., DMSO-water gradients). Quantify solubility via UV-Vis spectroscopy at λmax (250–300 nm) and validate using nephelometry. Consider ionic strength effects by comparing solubility in 0.1 M HCl vs. neutral buffers. Statistical tools like ANOVA can identify outliers caused by undetected polymorphic transitions .

Experimental Design & Data Analysis

Q. What orthogonal analytical methods are essential for validating impurity profiles in batch-to-batch comparisons?

- Methodological Answer : Combine HPLC-DAD (diode array detection) for UV spectral matching, LC-MS/MS for molecular weight confirmation, and H-NMR for structural elucidation. Use EP impurity standards (e.g., MM0435.04–MM0435.06) as reference markers. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is critical to rule out catalyst residues .

Q. How should researchers design a robust protocol for studying the compound’s chelation behavior with transition metals?

- Methodological Answer : Titrate the compound with metal salts (e.g., Fe, Cu) in deoxygenated buffers. Monitor complexation via UV-Vis (shift in λmax) and cyclic voltammetry (redox potential changes). Validate stoichiometry using Job’s plot analysis. For crystallographic confirmation, grow single crystals in inert atmospheres and perform X-ray diffraction .

Hypothesis-Driven Research

Q. What evidence-based approaches test the hypothesis that the dihydrochloride form enhances bioavailability compared to freebase analogs?

- Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) at physiological pH (6.5–7.4) to compare passive diffusion. Use Caco-2 cell monolayers for active transport studies. Pharmacokinetic profiling in rodent models (e.g., plasma AUC measurements) can validate in silico predictions from GastroPlus™ or similar software .

Q. How can researchers systematically investigate the compound’s role in modulating enzymatic activity (e.g., kinase inhibition)?

- Methodological Answer : Perform kinetic assays (e.g., ADP-Glo™ for ATPase activity) with varying inhibitor concentrations. Use surface plasmon resonance (SPR) to measure binding affinity (KD). Molecular docking simulations (e.g., AutoDock Vina) can identify binding poses, validated by site-directed mutagenesis of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.